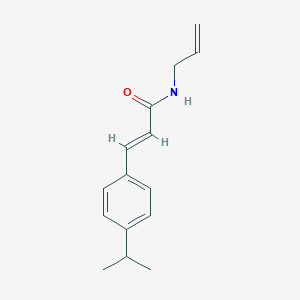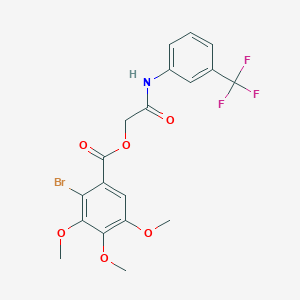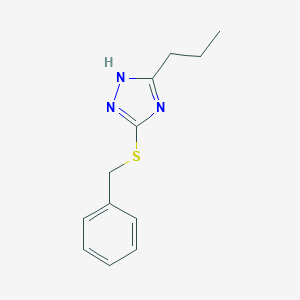
N-allyl-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the acrylamide family and is widely used in various fields, including material science, chemical biology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to work by interacting with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-allyl-3-(4-isopropylphenyl)acrylamide in lab experiments is its ease of synthesis and availability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective choice for researchers. However, one of the limitations of using this compound is its potential toxicity. N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-allyl-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of novel drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has shown promising results in the development of functionalized polymers with unique properties, making it a potential candidate for the development of new materials. Finally, further studies are needed to better understand the mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of N-allyl-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-isopropylbenzaldehyde with allylamine in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to obtain the final product. This synthesis method is simple and efficient, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
N-allyl-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used to synthesize functionalized polymers with unique properties, such as improved mechanical strength and thermal stability. In chemical biology, N-allyl-3-(4-isopropylphenyl)acrylamide has been used as a tool to study protein-protein interactions and enzyme activity. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
N-allyl-3-(4-isopropylphenyl)acrylamide |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(E)-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h4-10,12H,1,11H2,2-3H3,(H,16,17)/b10-7+ |
Clave InChI |
NCDJDAKDXGCACO-JXMROGBWSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)



![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)